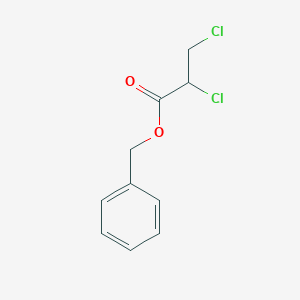
Benzyl 2,3-dichloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,3-dichloropropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2,3-dichloropropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-dichloropropanoate typically involves the esterification of 2,3-dichloropropanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2,3-dichloropropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 2,3-dichloropropanoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl 2,3-dichloropropanoates.
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: Benzyl 2,3-dichloropropanol.
Applications De Recherche Scientifique
Chemistry: Benzyl 2,3-dichloropropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and resins. Its unique chemical properties make it suitable for various applications in materials science.
Mécanisme D'action
The mechanism of action of Benzyl 2,3-dichloropropanoate in chemical reactions typically involves the activation of the ester and benzyl groups. The ester group can undergo hydrolysis or reduction, while the benzyl group can participate in oxidation or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Benzyl Chloride: Similar in structure but lacks the ester group.
2,3-Dichloropropanoic Acid: The parent acid of Benzyl 2,3-dichloropropanoate.
Benzyl Alcohol: Similar in structure but lacks the dichloropropanoate moiety.
Uniqueness: this compound is unique due to the presence of both a benzyl group and a 2,3-dichloropropanoate moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
89923-70-6 |
|---|---|
Formule moléculaire |
C10H10Cl2O2 |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
benzyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C10H10Cl2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
NMSHRNZAVPLZOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
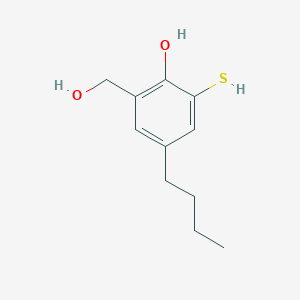
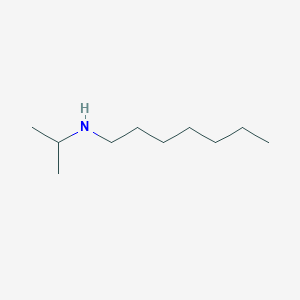


![1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene](/img/structure/B14388080.png)
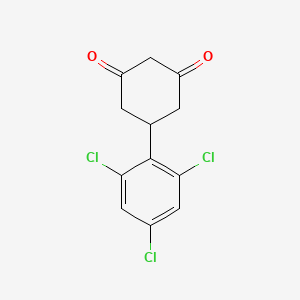
![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)

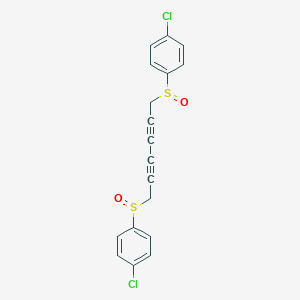
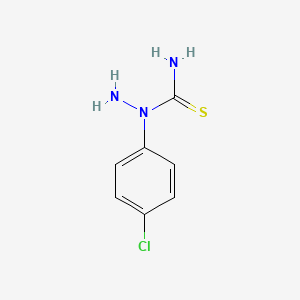

![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
